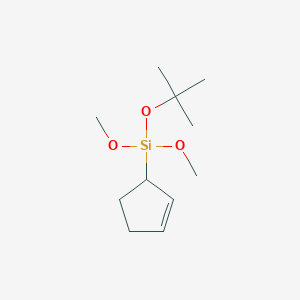![molecular formula C32H44N2O5 B14275818 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl- CAS No. 162041-70-5](/img/structure/B14275818.png)
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-: 1,3,5-triazine , belongs to a class of compounds with a six-membered heterocyclic ring containing three nitrogen atoms. These triazines have been of interest due to their diverse applications in various fields, including herbicides, polymer photostabilizers, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes:: The synthesis of 1,3,5-triazines involves nucleophilic substitution reactions of cyanuric chloride (C3N3Cl3). Specific synthetic protocols have been developed to prepare symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines. These substitutions occur sequentially, replacing the chlorine atoms with oxygen, nitrogen, and sulfur atoms. The substituents can include alkyl, aromatic, hydroxyalkyl, ester, and imidazole groups .
Industrial Production:: In industrial settings, 1,3,5-triazines serve as raw materials for synthesizing resins such as nitrile fibers and phenol-formaldehyde plastics.
Analyse Des Réactions Chimiques
1,3,5-triazines undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidative processes can modify the triazine ring, leading to new functional groups.
Reduction: Reduction reactions can reduce the nitrogen atoms or other substituents.
Substitution: Nucleophilic substitution reactions replace functional groups on the triazine ring.
Major products formed from these reactions depend on the specific substituents and reaction conditions.
Applications De Recherche Scientifique
1,3,5-triazines find applications in:
Chemistry: As building blocks for designing new compounds.
Biology: Some derivatives exhibit biological properties, including antitumor effects.
Medicine: Hexamethylmelamine (HMM) and related compounds are used clinically for cancer treatment.
Mécanisme D'action
The exact mechanism by which 1,3,5-triazines exert their effects varies depending on the specific compound and its targets. For example, HMM acts as an antitumor agent, while other derivatives may have different modes of action.
Comparaison Avec Des Composés Similaires
1,3,5-triazines can be compared with other heterocyclic compounds, emphasizing their unique properties. Similar compounds include melamine, other triazines, and related structures.
Propriétés
Numéro CAS |
162041-70-5 |
|---|---|
Formule moléculaire |
C32H44N2O5 |
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
1-(2,5-dioctoxyphenyl)-3-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C32H44N2O5/c1-3-5-7-9-11-16-22-38-27-20-21-29(39-23-17-12-10-8-6-4-2)28(24-27)34-31(36)25-30(35)33(32(34)37)26-18-14-13-15-19-26/h13-15,18-21,24H,3-12,16-17,22-23,25H2,1-2H3 |
Clé InChI |
ICJNMHCSCZQNSR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC(=C(C=C1)OCCCCCCCC)N2C(=O)CC(=O)N(C2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


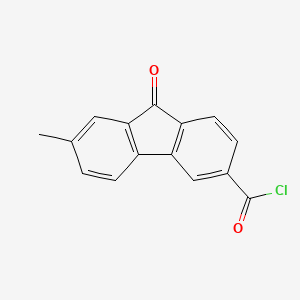
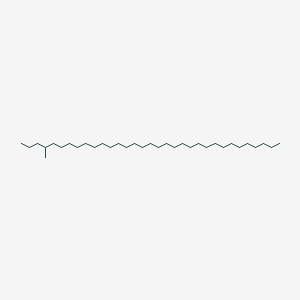
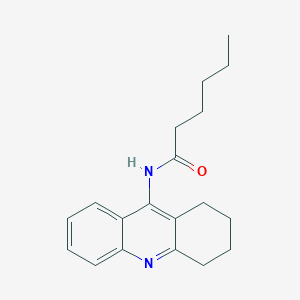
![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
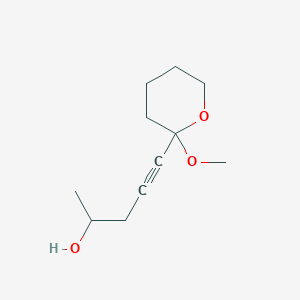
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)
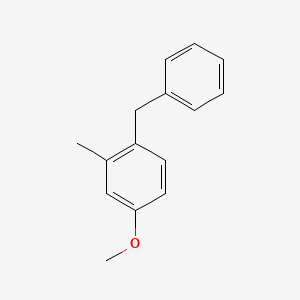
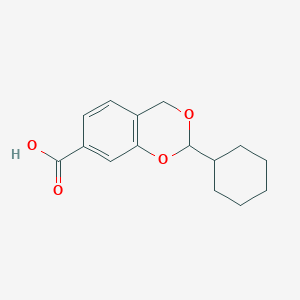

![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)

